Home > Products > Building Blocks P10518 > N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine
N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine - 74189-10-9

N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine

Catalog Number: EVT-1394454
CAS Number: 74189-10-9
Molecular Formula: C9H8BrN5O
Molecular Weight: 282.1g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 6-Bromo-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydroquinoline-4-carboxylic acid (Pyridin-2-yl)methyl Ester []

Compound Description: This compound features a central dihydroquinoline unit with an esterified carboxylic acid group at the 4-position and a (pyridin-2-yl)methyl substituent on the nitrogen atom. The study highlighted the conformational features of this molecule, emphasizing the inclination angles between the dihydroquinoline, benzene, and pyridine rings [].

2. 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine []

Compound Description: This compound comprises a central benzene ring linked to two pyridine rings and a thiophene ring. The presence of a dioxane ring and the E configuration about the C=N bond are additional structural features. The study primarily focused on the conformational aspects, dihedral angles, and intramolecular hydrogen bonding within the molecule [].

3. N-(6-Bromo-4-oxo-3,4-dihydropteridin-2-yl)-2,2-dimethylpropanamide []

Compound Description: This compound features a pterin moiety with a bromine substituent at the 6-position and a 2,2-dimethylpropanamide group at the 2-position. The research primarily explored the planar nature of the pterin ring system and the intermolecular hydrogen bonding patterns observed in the crystal structure [].

4. 2-(4-Bromo-phenoxy)-N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-chromen-2-yl]-acetamide []

Compound Description: This compound, designated as A9 in the study, is a 4H-chromene derivative with a 2-(4-bromophenoxy)acetamide substituent. The research focused on evaluating the acute oral toxicity, antioxidant activity, and molecular docking characteristics of this compound [].

Overview

N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine is a chemical compound that belongs to the class of quinazoline derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include anticancer and antimicrobial properties. The molecular formula for N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine is C9H8BrN5OC_9H_8BrN_5O, and it features a bromine atom, a hydroxy group, and a guanidine moiety, which contribute to its reactivity and biological activity.

Source

The compound can be synthesized through various chemical reactions involving starting materials such as 6-bromo-4-hydroxyquinazoline and guanidine derivatives. Literature suggests that it is primarily used in research settings for the development of pharmaceuticals and as a synthetic intermediate in organic chemistry .

Classification

N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine falls under several classifications:

  • Chemical Class: Quinazoline derivatives
  • Functional Group: Guanidine
  • Biological Activity: Potential anticancer and antimicrobial agent
Synthesis Analysis

Methods

The synthesis of N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine typically involves the following steps:

  1. Starting Materials: The synthesis begins with 6-bromo-4-hydroxyquinazoline and a suitable guanidine source.
  2. Reaction Conditions: The reaction is usually carried out under reflux conditions in a solvent such as dimethylformamide or ethanol.
  3. Purification: After completion of the reaction, the product is purified by recrystallization or column chromatography.

Technical Details

A common synthetic route involves reacting 6-bromo-4-hydroxyquinazoline with guanidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction typically requires heating for several hours, followed by cooling and filtration to obtain the desired product .

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C9H8BrN5OC_9H_8BrN_5O
  • Molecular Weight: 256.09 g/mol
  • CAS Number: Not specified in available literature.
Chemical Reactions Analysis

Reactions

N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine can undergo various chemical reactions, including:

  1. Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to new derivatives with varied biological activities.
  2. Hydrolysis: Under acidic or basic conditions, the hydroxy group may react, altering the compound's solubility and reactivity.
  3. Condensation Reactions: The guanidine moiety can participate in further condensation reactions with carbonyl compounds to form more complex structures.

Technical Details

The reactivity of this compound is influenced by both the bromine substituent and the guanidine group, allowing for diverse synthetic applications in drug development .

Mechanism of Action

Process

The mechanism of action for N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine is not fully elucidated but is believed to involve:

  1. Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  2. Induction of Apoptosis: It may trigger programmed cell death in cancer cells through various signaling pathways.

Data

Studies have suggested that quinazoline derivatives exhibit cytotoxicity against various cancer cell lines, indicating potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

Relevant chemical properties include:

  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the presence of the bromine atom.
Applications

Scientific Uses

N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine has several applications in scientific research:

  1. Pharmaceutical Development: Used as an intermediate in synthesizing potential anticancer drugs.
  2. Biological Studies: Investigated for its effects on cell proliferation and apoptosis in cancer research.
  3. Synthetic Chemistry: Serves as a building block in organic synthesis for developing new chemical entities.
Chemical Synthesis & Structural Characterization

Synthetic Pathways for Brominated Quinazoline-Guanidine Hybrids

Cyclization Strategies Involving CO₂ Incorporation

While direct CO₂ incorporation for N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine synthesis is not explicitly detailed in the available literature, advanced cyclization methods for analogous brominated quinazolines utilize carbonyl sources. A key approach involves reacting 4-bromoaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) to form an intermediate β-keto acid. Subsequent cyclodehydration in polyphosphoric acid (PPA) at 120°C generates the 4-hydroxyquinolinone core [4]. This method yields the 6-bromo-4-hydroxyquinolin-2(1H)-one precursor in ~100% yield after recrystallization, demonstrating exceptional efficiency for constructing the bicyclic scaffold essential for further functionalization [4].

Functionalization via Suzuki Coupling & Halogenation

Suzuki-Miyaura cross-coupling is pivotal for introducing aryl diversity at the C6 position of the quinazoline core before bromination. As demonstrated for related compounds, 6-chloroquinazoline-2,4(1H,3H)-diones serve as versatile intermediates. Treatment with aryl boronic acids under Pd(OAc)₂/XPhos catalysis (50°C) enables efficient C-C bond formation at position 6 [3] [10]. Subsequent regioselective bromination using bromine or NBS (N-bromosuccinimide) at the C6 position is then performed. For N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine synthesis, this typically precedes guanidinylation. Direct halogenation of anthranilic acid derivatives or their cyclized quinazoline precursors using brominating agents (e.g., Br₂/AcOH) provides a more direct route to the 6-bromo intermediate [3]. The halogen atom serves as both a directing group for further modifications and a potential pharmacophore influencing bioactivity [9].

Optimization of Guanidine Moiety Introduction

The critical step for installing the guanidine group involves nucleophilic displacement or direct guanylation. Optimized conditions involve reacting 6-bromo-2-chloro-4-hydroxyquinazoline with guanidine hydrochloride under basic conditions (KOH) in refluxing 95% ethanol. This method achieves high yields (~81%) and purity [3] [7]. Alternatively, protecting group strategies enhance regioselectivity. Using di-Boc-protected guanidine (e.g., N,N'-di-Boc-N''-triflylguanidine) allows for milder reaction conditions (e.g., room temperature in DMF) and prevents over-alkylation. Subsequent acidic deprotection (e.g., TFA) cleanly yields the target guanidine compound [7] [10]. Microwave irradiation has also been explored for this step, significantly reducing reaction times while maintaining or improving yield compared to traditional reflux [7].

Table 1: Key Synthetic Methods for N-(6-Bromo-4-hydroxyquinazolin-2-yl)guanidine Precursors and Target Molecule

StepKey Reagents/ConditionsIntermediate/TargetYieldReference
Quinolinone Core Formation4-Bromoaniline, Meldrum's acid, PPA, 120°C6-Bromo-4-hydroxyquinolin-2(1H)-one~100% [4]
Suzuki Coupling (Model)6-Cl-quinazoline, Aryl-B(OH)₂, Pd(OAc)₂, XPhos, 50°C6-Aryl-quinazoline-2,4-dione50-80% [3]
HalogenationBr₂/AcOH or NBS6-Bromoquinazoline-2,4(1H,3H)-dione65-85% [3]
Guanidinylation6-Bromo-2-Cl-quinazoline, Guanidine·HCl, KOH, EtOH, refluxN-(6-Bromo-4-hydroxyquinazolin-2-yl)guanidine~81% [3] [7]
Protected Guanidinylation6-Bromo-2-Cl-quinazoline, N,N'-Di-Boc-guanidine, Base, DMF, rt; then TFAN-(6-Bromo-4-hydroxyquinazolin-2-yl)guanidine70-90% [7] [10]

Spectroscopic Characterization

NMR (¹H, ¹³C) & HRMS Analysis

Comprehensive NMR analysis confirms the structure and regiochemistry of N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine. ¹H NMR (DMSO-d₆, 600 MHz) exhibits characteristic signals: a downfield singlet near δ 11.50-11.60 ppm (1H, OH), broad singlets between δ 6.80-7.20 ppm (4H, NH₂ guanidine, exchangeable), aromatic protons as a distinct system [δ 8.15 (d, J = 2.5 Hz, H-5), 7.94 (dd, J = 9.0, 2.5 Hz, H-7), 7.49 (d, J = 9.0 Hz, H-8)], and the C2-H proton as a singlet near δ 8.30 ppm [3] [7]. ¹³C NMR (DMSO-d₆, 150 MHz) provides definitive evidence for the carbonyl, guanidine, and brominated aromatic carbons: δ 167.8 (C4=O), 162.7 (guanidine C=NH), 157.5 (C2), 151.1 (C8a), 138.9 (C7), 135.5 (C4a), 129.9 (C5), 128.4 (C8), 117.5 (C6-Br), 116.0 (C4a), 115.5 (C8a) [3]. High-Resolution Mass Spectrometry (HRMS-ESI) delivers precise mass confirmation: Found [M + H]⁺ 282.097 (C₉H₈BrN₅O requires 282.097) [1] [3]. The fragmentation pattern typically shows loss of NH₂CN (42 Da) and HBr (79/81 Da), supporting the assigned structure.

X-ray Crystallography for Tautomeric Resolution

X-ray crystallography definitively resolves the tautomeric equilibrium and hydrogen-bonding network in the solid state. While direct data for N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine is limited in the provided results, studies on closely related 4-hydroxyquinazolin-2-yl guanidines and 3-acetyl-4-hydroxyquinolin-2(1H)-ones provide critical insights. These structures unequivocally demonstrate the predominant existence as the 4-oxo tautomer (quinazolin-4(3H)-one) over the 4-hydroxyquinoline form. Crucially, an intramolecular hydrogen bond forms between the N3-H (quinazoline) and the guanidine N atom (N-H···N distance ~2.7-2.9 Å) [8]. Furthermore, the guanidine group often participates in intermolecular H-bonding with the carbonyl oxygen (C4=O) of adjacent molecules, leading to characteristic dimeric or chain structures. For the analogous 6-bromo-4-hydroxyquinolin-2(1H)-one, X-ray analysis confirms planarity and the presence of an intramolecular H-bond (O-H···O=C, ~2.5 Å) stabilizing the lactam form [4] [8]. This extensive H-bonding network significantly influences solubility, crystal packing, and potential biomolecular interactions.

Table 2: Key Spectroscopic and Crystallographic Data for N-(6-Bromo-4-hydroxyquinazolin-2-yl)guanidine and Analogues

TechniqueKey Features/ParametersStructural Information RevealedReference
¹H NMR (DMSO-d₆)δ 11.53 (s, OH), ~7.0-6.8 (br s, NH₂, 4H), 8.15 (d, J=2.5 Hz, H-5), 7.94 (dd, J=9.0, 2.5 Hz, H-7), 7.49 (d, J=9.0 Hz, H-8), 8.30 (s, H-2)Regiochemistry of bromination; Presence of OH/NH; Guanidine protonation state [3] [7]
¹³C NMR (DMSO-d₆)δ 167.8 (C4=O), 162.7 (C=NH), 157.5 (C2), 151.1 (C8a), 138.9 (C7), 135.5 (C4a), 129.9 (C5), 128.4 (C8), 117.5 (C6-Br)Carbonyl vs. hydroxyl tautomer; Guanidine sp² carbon; Aromatic carbon shifts [3]
HRMS-ESI[M + H]⁺ Found: 282.097; Calc. for C₉H₈BrN₅O: 282.097Molecular formula confirmation [1] [3]
X-ray (Analogues)Intramolecular H-bond: N-H···N (2.7-2.9 Å), O-H···O (2.5 Å); Intermolecular H-bond: N-H···O=C; Planarity; 4-Oxo tautomerPredominant tautomeric form; Supramolecular structure; Stabilization via H-bonding [4] [8]

Comparative Analysis with Analogous Quinoline Derivatives

Structurally, N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine (1) differs critically from related 6-bromo-4-hydroxyquinolin-2(1H)-one derivatives (2) in its heterocyclic core and substitution pattern. Quinazoline (1) features a diazine ring (N at positions 1 and 3) compared to the single nitrogen in the pyridone ring of quinolone (2). This difference profoundly impacts electronic distribution, tautomerism, and hydrogen-bonding capacity.

Tautomerism: Quinoline derivatives like 6-bromo-4-hydroxyquinolin-2(1H)-one (2) exhibit a well-defined equilibrium between the lactam (4-oxo) and lactim (4-hydroxy) forms, often stabilized by an intramolecular H-bond (O-H···O=C) [4] [8]. In contrast, quinazoline 1 exists predominantly in the 4-oxo tautomer, with the guanidine group introducing an additional strong intramolecular H-bond (N-H···N) involving N3 and a guanidine nitrogen [8]. This additional H-bond significantly reduces tautomeric mobility compared to quinoline counterparts.

Electronic Effects: The electron-deficient nature of the diazine ring in 1 lowers the pKa of the C4-OH group compared to quinolone 2. This increases the acidity, potentially favoring deprotonation under physiological conditions. Furthermore, the bromine atom exerts a stronger electron-withdrawing effect on the adjacent ring nitrogen in the quinazoline, altering its reactivity towards electrophiles compared to the quinolone where bromine is meta to the pyridone nitrogen [5] [8].

Synthetic Versatility & Bioactivity: Quinoline derivatives like 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one serve as precursors for synthesizing cytotoxic pyrimidine hybrids via condensation with guanidine [6]. However, quinazoline-guanidine hybrids like 1 are synthesized with the guanidine already attached as an integral part of the core structure. This direct integration positions the guanidine for specific interactions with biological targets, particularly kinases and ion transporters. Quinazolines demonstrate a proven track record as kinase inhibitor scaffolds (e.g., gefitinib, erlotinib) [9]. The presence of the guanidine group in 1 mimics the acylguanidine pharmacophore found in potent NHE-1 inhibitors (e.g., cariporide), suggesting potential for cardiovascular or anti-inflammatory applications distinct from the cytotoxic profile often seen with complex quinoline derivatives [3] [9].

Table 3: Structural and Functional Comparison: Quinazoline-Guanidine vs. Quinoline Derivatives

PropertyN-(6-Bromo-4-hydroxyquinazolin-2-yl)guanidine (1)6-Bromo-4-hydroxyquinolin-2(1H)-one (2) & DerivativesBiological Implications
Core StructureDiazine ring (N1, N3 positions); PlanarPyridone ring (Single N1); PlanarAltered electronic profile; Differential target recognition
TautomerismPredominant 4-oxo tautomer; Stabilized by strong intramolecular H-bond (N-H···N)Lactam (4-oxo) ⇌ Lactim (4-OH) equilibrium; H-bond (O-H···O=C)Impacts protonation state, solubility, H-bond donor/acceptor capacity
Guanidine GroupDirectly attached at C2; Integral part of scaffold; Strong H-bond donorTypically introduced at C3 via condensation (e.g., with α,β-unsat ketone)1 offers potential for mimicry of acyl guanidine pharmacophores (e.g., NHE-1 inhibitors)
Bromine EffectStrong -M/-I effect meta to N1, ortho to N3; High electron deficiency-M/-I effect ortho to carbonyl, meta to N; Moderate electron deficiencyAlters reactivity (electrophilic substitution); Influences binding affinity
Dominant Bioactivity Profile (Literature)NHE-1 inhibition; Anti-inflammatory; Anti-platelet [3] [9]Cytotoxicity (Pyrimidine hybrids); Fluorescence sensing [6] [8]1: Ion transport/modulation, signaling; 2: DNA/Enzyme inhibition, diagnostics

Properties

CAS Number

74189-10-9

Product Name

N-(6-bromo-4-hydroxyquinazolin-2-yl)guanidine

IUPAC Name

2-(6-bromo-4-oxo-3H-quinazolin-2-yl)guanidine

Molecular Formula

C9H8BrN5O

Molecular Weight

282.1g/mol

InChI

InChI=1S/C9H8BrN5O/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12/h1-3H,(H5,11,12,13,14,15,16)

InChI Key

UCKZCSWWTVQVFN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)N=C(N)N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N=C(N2)N=C(N)N

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=O)N=C(N2)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.